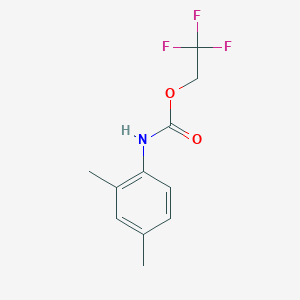

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate

Overview

Description

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-52-0 . It has a molecular weight of 247.22 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2,4-dimethylphenylcarbamate . The InChI code for this compound is 1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 247.22 .Scientific Research Applications

Flame Retardancy in Lithium-Ion Batteries

A derivative of 2,2,2-trifluoroethyl compounds, specifically Tris (2, 2, 2-trifluoroethyl) phosphate (TFP), has been utilized to enhance the safety of lithium-ion batteries by reducing their flammability. The addition of TFP into electrolytes significantly decreases the self-extinguishing time (SET), addressing safety concerns related to battery fires .

Synthesis of Chiral Fluorospiroindole Derivatives

Recent advances in chemistry have seen the use of 2,2,2-trifluoroethyl-based compounds in synthesizing chiral fluorospiroindole derivatives. These derivatives are produced with high yields and excellent diastereo- and enantioselectivities, which are crucial for creating specific pharmaceutical agents .

3. Langmuir Monolayers and Electrostatic Property Alteration Studies involving behenic acid 2,2,2-trifluoroethyl ester have shown that the hydrophilic CF3 head of this long-chain fatty acid ester can significantly alter the electrostatic properties of Langmuir monolayers at the air–water interface. This application is important in understanding interfacial phenomena and could have implications in material science .

Potential Use in Organic Synthesis

While specific applications for 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate are not detailed in the search results, compounds with similar structures are often used in organic synthesis processes. They may serve as intermediates or reagents in creating more complex molecules for various research purposes .

Availability for Research and Development

The compound is available for purchase from chemical suppliers such as American Elements and Sigma-Aldrich, indicating its use in ongoing research and development activities within scientific communities .

Safety And Hazards

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDKZGXKBSUISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)